molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

Cat. No. B2778228
CAS RN: 440334-13-4
M. Wt: 338.47
InChI Key: WMCUXLWSUIQCFW-UHFFFAOYSA-N
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Description

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets EGFR (epidermal growth factor receptor) and its mutants. It was first synthesized by a group of researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2016. Since then, this compound has gained significant attention due to its potential application in cancer treatment.

Scientific Research Applications

Organic Photovoltaics (OPVs) and Solar Cells

  • Application : The compound can serve as an electron transport layer (ETL) material in OSCs. Researchers have proposed a solvent-induced anti-aggregation (SIAA) strategy to mitigate aggregation issues associated with small-molecule ETLs. By using a solvent mixture of ethanol and trifluoroethanol, they effectively suppressed aggregation during film formation, leading to enhanced film quality and electron transport capabilities. As a result, champion power conversion efficiencies (PCEs) of 19.0% were achieved, along with impressive fill factors. Notably, the SIAA treatment improved reliability during long-term storage and thermal stress .

Antiproliferative Activity in Leukemia Cells

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione' involves the reaction of 2-chloro-4-(N-ethylanilino)quinazoline with propylamine in the presence of a thiol reagent to yield the desired product.", "Starting Materials": [ "2-chloro-4-(N-ethylanilino)quinazoline", "propylamine", "thiol reagent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(N-ethylanilino)quinazoline in a suitable solvent.", "Step 2: Add propylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a thiol reagent to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or chromatography and purify as necessary." ] }

CAS RN

440334-13-4

Product Name

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

Molecular Formula

C19H22N4S

Molecular Weight

338.47

IUPAC Name

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24)

InChI Key

WMCUXLWSUIQCFW-UHFFFAOYSA-N

SMILES

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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